![molecular formula C8H8FNS B2753935 2-(4-Fluorophenyl)ethanethioamide CAS No. 351-82-6](/img/structure/B2753935.png)
2-(4-Fluorophenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)ethanethioamide is a biochemical used for proteomics research . It has a molecular formula of C8H8FNS and a molecular weight of 169.22 .
Molecular Structure Analysis
The InChI code for 2-(4-Fluorophenyl)ethanethioamide is 1S/C8H8FNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) . This indicates that the compound contains a fluorophenyl group attached to an ethanethioamide group.Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)ethanethioamide is a powder at room temperature . It has a melting point of 106-107 degrees Celsius . The compound is stable under normal temperatures and pressures.Scientific Research Applications
1. Kinase Inhibitors
2-(4-Fluorophenyl)ethanethioamide derivatives have been identified as potent Met kinase inhibitors. These compounds, like N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrate significant inhibition of Met kinase, a receptor tyrosine kinase involved in various cellular processes, including cell growth and differentiation. One such compound, identified as analogue 10, showed complete tumor stasis in a Met-dependent gastric carcinoma model, highlighting its potential in cancer therapy (Schroeder et al., 2009).
2. Crystallography and Material Science
Compounds with 4-Fluoro-N-(2-fluorophenyl) benzamide structures, which are closely related to 2-(4-Fluorophenyl)ethanethioamide, have been analyzed for their crystallographic properties. These compounds exhibit dimorphic behavior and crystallize in noncentric space groups, showcasing different morphologies and strong hydrogen bonds. These properties are significant in the study of molecular symmetry and intermolecular interactions in material science (Chopra & Row, 2005).
3. Fluorescent Properties
Fluorophores based on 9-Anthryl Aromatic Amides, similar to 2-(4-Fluorophenyl)ethanethioamide, have been studied for their unique fluorescent properties. These compounds demonstrate significant increases in fluorescence intensity upon complexation with metal ions, exhibiting an “off−on” fluorescence characteristic. Such properties are useful in the development of new fluorescent materials for various applications, including sensors and imaging technologies (Morozumi et al., 2001).
4. Antipathogenic Activity
Thiourea derivatives, including those related to 2-(4-Fluorophenyl)ethanethioamide, have been synthesized and evaluated for their antipathogenic properties. These compounds show significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of fluorine atoms in these compounds contributes to their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWUFNHIHOKJBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.